2-Chloro-1,3-thiazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

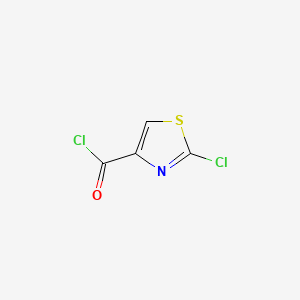

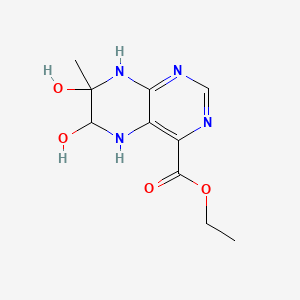

2-Chloro-1,3-thiazole-4-carbonyl chloride is a chemical compound with the CAS Number: 16099-04-0 . It has a molecular weight of 182.03 and its IUPAC name is this compound .

Molecular Structure Analysis

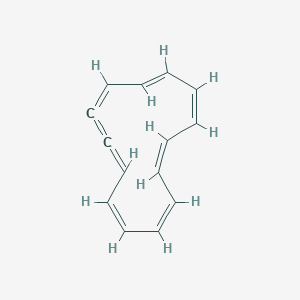

The molecular structure of this compound is represented by the InChI code: 1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 114-116°C . It is stored at a temperature of -10°C .Aplicaciones Científicas De Investigación

Synthesis of Anticancer Agents

A significant application of 2-Chloro-1,3-thiazole-4-carbonyl chloride derivatives is in the development of novel anticancer agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their potential anticancer activities. These compounds showed promising results against hepatocellular carcinoma cell lines, highlighting the role of the thiazole structure in enhancing anticancer efficacy (Gomha et al., 2017).

Advancements in Synthetic Methods

The compound also plays a crucial role in the development of new synthetic methodologies. Research has been conducted on the synthesis of related compounds through various chemical reactions, demonstrating practical approaches with high yields and low costs (Su Wei-ke, 2008). These advancements not only provide new synthetic routes for research but also contribute to the broader field of chemical synthesis.

Development of Sulfonamides and Electrophilic Reagents

Another area of application involves the preparation of sulfonamides and efficient electrophilic reagents. Chlorination of related thiazole compounds has led to the development of new reagents capable of undergoing nucleophilic substitution reactions. These findings open up possibilities for regioselective synthesis of trisubstituted 1,3-thiazoles, offering tools for chemical transformations and the synthesis of potentially bioactive compounds (Turov et al., 2014).

Exploration of Chemical Properties and Reactivity

Research on this compound derivatives extends to exploring their chemical properties and reactivity. Studies on reactions with N-, O-, and S-nucleophiles have provided insights into the regioselective behavior of these compounds, contributing to our understanding of chemical reactivity and the development of new chemical entities (Turov et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that molecules containing a thiazole ring can interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 18203 , which may influence its pharmacokinetic properties.

Result of Action

Thiazole compounds are known to reset physiological systems differently, potentially leading to a variety of effects .

Action Environment

The compound is known to be stable at a storage temperature of -10°c .

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-9-4(6)7-2/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMPHVBYKQYVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50664671 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16099-04-0 |

Source

|

| Record name | 2-Chloro-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50664671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![Hexathia[3,3]-o-cyclophane](/img/structure/B579488.png)

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-3-methyl-, (3S,8aS)-(8CI)](/img/structure/B579497.png)

![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)